molecular formula C7H9N3 B1396237 (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1306739-15-0

(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1396237
CAS RN: 1306739-15-0
M. Wt: 135.17 g/mol
InChI Key: MCSZASAYUGLBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, N-alkylated pyrazolyl compounds were synthesized via a one-step process by the condensation of (3,5-dimethyl-1Hpyrazol-1-yl)methanol A with appropriate primary amines .


Molecular Structure Analysis

The molecular structure of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazole derivatives, including “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile”, have been found to be versatile synthetic intermediates. They can undergo various chemical reactions to form structurally diverse compounds .


Physical And Chemical Properties Analysis

“(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” has a predicted boiling point of 271.8±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . Its pKa value is predicted to be 1.75±0.10 .

Scientific Research Applications

Comprehensive Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile Applications

Each application mentioned above is based on the general properties and known uses of pyrazole-bearing compounds as indicated by the search results . While specific details about “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” were not found, these applications provide a broad understanding of its potential uses in scientific research.

Future Directions

The future directions for the research and development of “(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile” and other pyrazole derivatives are promising. Their diverse and valuable synthetic, biological, and photophysical properties make them highly desirable for various applications in the fields of biology, physical-chemical science, material science, and industry .

Mechanism of Action

Target of Action

Pyrazole-based compounds, which include (1,5-dimethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole-based compounds , it is plausible that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile.

Pharmacokinetics

It is noted that the presence of a pyridine core in the molecule of related compounds increases bioavailability , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar properties.

Result of Action

Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities , suggesting that (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might have similar effects.

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the action of (1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile might also be influenced by environmental factors.

properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSZASAYUGLBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(1,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.